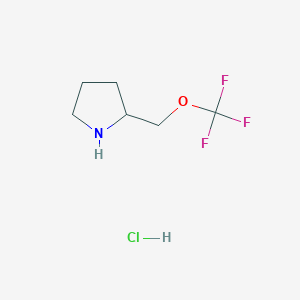
2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride
Übersicht
Beschreibung
2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C6H11ClF3NO and its molecular weight is 205.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Effects and Applications in Medicine and Industry : Pyrrolidines, a category which includes compounds like 2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride, have shown significant biological effects. Many pyrrolidines are used in medicine, and they also find applications in industry, such as in the production of dyes or agrochemical substances. A study on the synthesis of pyrrolidines highlighted their importance in modern science, suggesting that similar protocols might be applied to analogous reactions involving other 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).
Influenza Neuraminidase Inhibitors : A study described the discovery of a potent inhibitor of influenza neuraminidase, which was developed using pyrrolidine cores. This highlights the potential use of pyrrolidines in the development of antiviral drugs. The study also involved the synthesis of analogues and the analysis of their structural interaction with the enzyme active site (Wang et al., 2001).
Synthesis of Optically Active Triamines : Another research focused on the synthesis of new optically active triamines derived from pyrrolidines. The study investigated their coordination with CuII in solution and their X-ray crystal structures, indicating their potential in the development of new compounds for various applications (Bernauer et al., 1993).
Cognitive Enhancement Properties : Pyrrolidine derivatives have been studied for their cognitive enhancement properties. For instance, a study on 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine demonstrated its effectiveness in rodent and primate models of cognitive enhancement, suggesting potential therapeutic applications for cognitive disorders (Lin et al., 1997).
Maillard Reaction Polymers : A study involving the Maillard reaction system identified N-methyl-2-(hydroxymethyl)pyrrole as a major product, indicating the reactivity of pyrrolidine derivatives in these systems. This research contributes to understanding the formation of melanoidins in Maillard reactions, which has implications in food chemistry and possibly in the synthesis of new materials (Tressl et al., 1998).
Eigenschaften
IUPAC Name |
2-(trifluoromethoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-4-5-2-1-3-10-5;/h5,10H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUVHUWVIKPNBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R,7R)-7-[[(E)-4-(2,4-Dinitrophenyl)-2-(2-thienyl)but-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.](/img/structure/B7971070.png)

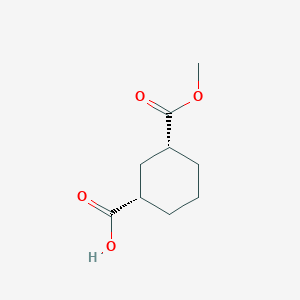
![3-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1h-pyrazol-4-amine hydrochloride](/img/structure/B7971108.png)
![1,4,5,6-Tetrahydro-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride](/img/structure/B7971115.png)
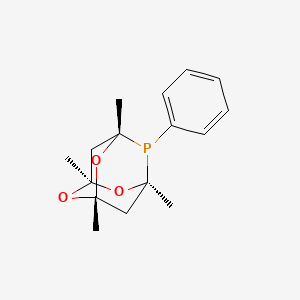
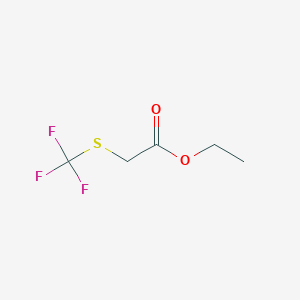

![2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B7971158.png)

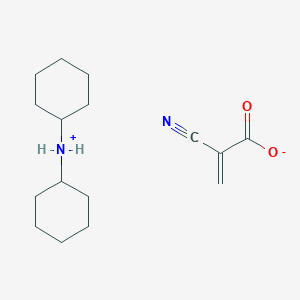
![potassium {4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide](/img/structure/B7971165.png)
![Potassium trifluoro[4-(2-methoxy-2-oxoethoxy)phenyl]boranuide](/img/structure/B7971172.png)
